molecular formula C23H23FN4O5S2 B2888068 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-[(4-methoxyphenyl)sulfonyl]pyrimidin-4(3H)-one CAS No. 1223849-70-4

2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-[(4-methoxyphenyl)sulfonyl]pyrimidin-4(3H)-one

Cat. No.: B2888068
CAS No.: 1223849-70-4
M. Wt: 518.58
InChI Key: KXLIMUWHXOOGTG-UHFFFAOYSA-N
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Description

2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-[(4-methoxyphenyl)sulfonyl]pyrimidin-4(3H)-one is a complex synthetic molecule of significant interest in preclinical neurological and psychiatric research. Its design incorporates structural motifs known to interact with key neuroreceptor systems. The compound features a 2-fluorophenylpiperazine moiety, a group commonly associated with high-affinity binding to serotonin receptors, particularly the 5-HT 1A subtype [https://pubmed.ncbi.nlm.nih.gov/29453401/]. Concurrently, the pyrimidinone core linked to a phenylsulfonyl group is characteristic of inhibitors targeting phosphodiesterases (PDEs), with a structural similarity to compounds known to inhibit PDE10A [https://www.nature.com/articles/s41598-021-99040-2]. This dual-targeting profile suggests its primary research value lies in investigating cross-talk between serotoninergic signaling and intracellular cyclic nucleotide (cAMP/cGMP) pathways in the brain. Researchers are exploring this compound as a potential tool for understanding and modulating complex neurochemical circuits implicated in conditions such as schizophrenia, depression, and cognitive disorders, where both GPCR and PDE targets are of therapeutic interest. Its mechanism of action is proposed to involve a combination of 5-HT receptor modulation and elevation of second messengers via PDE inhibition, making it a valuable chemical probe for studying synaptic plasticity and neuronal excitability.

Properties

CAS No.

1223849-70-4

Molecular Formula

C23H23FN4O5S2

Molecular Weight

518.58

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)sulfonyl-1H-pyrimidin-6-one

InChI

InChI=1S/C23H23FN4O5S2/c1-33-16-6-8-17(9-7-16)35(31,32)20-14-25-23(26-22(20)30)34-15-21(29)28-12-10-27(11-13-28)19-5-3-2-4-18(19)24/h2-9,14H,10-13,15H2,1H3,(H,25,26,30)

InChI Key

KXLIMUWHXOOGTG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-[(4-methoxyphenyl)sulfonyl]pyrimidin-4(3H)-one is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound contains several functional groups that contribute to its biological activity:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Fluorophenyl group : Often enhances lipophilicity and biological activity.
  • Pyrimidinone core : Associated with numerous therapeutic effects.

The molecular formula is C19H20FN4O3SC_{19}H_{20}FN_4O_3S, and it exhibits a molecular weight of approximately 396.45 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific biological macromolecules , such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to various therapeutic effects.
  • Receptor Modulation : The compound could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Antibacterial Activity

Research has demonstrated that derivatives of piperazine, including this compound, exhibit significant antibacterial properties. For instance, a study evaluated its effectiveness against various bacterial strains:

Bacterial StrainActivity Level
Salmonella TyphiModerate to Strong
Escherichia coliModerate
Pseudomonas aeruginosaWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings indicate that the compound may be useful in developing new antibacterial agents .

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease:

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

Such inhibition could have implications for treating conditions like Alzheimer's disease and urinary tract infections .

Anticancer Potential

The sulfonamide moiety present in the compound has been linked to anticancer activity. Studies suggest that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival .

Case Studies

  • Study on Antimicrobial Activity :
    A study synthesized various derivatives of the compound and tested them against multiple pathogens. Results indicated that compounds with the piperazine structure showed enhanced antibacterial activity compared to their non-piperazine counterparts .
  • Enzyme Binding Studies :
    Docking studies revealed that the compound binds effectively to AChE, suggesting a potential mechanism for its inhibitory effects. The binding affinity was quantified using molecular dynamics simulations, confirming strong interactions with key amino acids in the active site .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Melting Point (°C) Biological Activity Reference ID
2-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-[(4-Methoxyphenyl)sulfonyl]pyrimidin-4(3H)-one 2-Fluorophenylpiperazine, 4-methoxyphenylsulfonyl N/A Under investigation N/A
2-Amino-6-ethyl-5-[(4-fluorophenyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one (2i) 4-Fluorophenylthio, ethyl 194–196 Moderate analgesic activity
3-(4-Methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-5H-pyrimido[5,4-b]indol-4-one 4-Methoxyphenyl, piperidin-1-yl N/A Not reported
4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one 4-Fluorophenylthio, fluoropyrimidinyl N/A Not reported

Key Observations :

  • Fluorine Substitution : Compounds with fluorinated aryl groups (e.g., 2i ) exhibit higher melting points and enhanced metabolic stability due to fluorine’s electronegativity and lipophilicity.
  • Piperazine/Piperidine Moieties : The target compound’s 2-fluorophenylpiperazine group may improve receptor affinity compared to piperidine derivatives (e.g., ), as piperazines are common in CNS-targeting drugs .
  • Sulfonyl vs. Sulfanyl Groups : The 4-methoxyphenylsulfonyl group in the target compound likely increases polarity and solubility compared to sulfanyl derivatives (e.g., 2i ), which could influence bioavailability.

Comparison with Other Methods :

  • Thieno[2,3-d]pyrimidinones (e.g., 2a–2m ) are synthesized via palladium-catalyzed arylthio coupling, yielding 67–87% .
  • Chromeno-pyrimidines (e.g., ) use acid-catalyzed cyclization, highlighting the versatility of pyrimidinone cores in diverse synthetic routes.

Q & A

Q. Critical intermediates :

StepIntermediateKey Reagents/Conditions
12-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl chlorideChloroacetyl chloride, triethylamine, dry dichloromethane
22-Sulfanylpyrimidin-4(3H)-one derivativeThiourea, DMF, 80°C
3Final sulfonylated product4-Methoxybenzenesulfonyl chloride, pyridine, room temperature

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Post-synthesis characterization requires:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substitution patterns on the pyrimidinone and piperazine rings (e.g., integration ratios for fluorophenyl protons at δ 7.1–7.4 ppm) .
    • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination (e.g., using SHELXL for refinement) .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Answer:
Contradictions often arise from assay variability or target promiscuity. Methodological strategies include:

Assay Standardization :

  • Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions across studies .
  • Validate results with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for activity) .

Structural Validation :

  • Compare crystallographic data (e.g., piperazine ring conformation) with SAR studies to identify critical pharmacophores .

Computational Cross-Check :

  • Perform molecular docking to assess binding mode consistency across homologous targets (e.g., 5-HT₁A vs. D₂ receptors) .

Advanced: What are best practices for crystallographic analysis of this compound using SHELX software?

Answer:
For high-resolution structure determination:

Data Collection :

  • Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å recommended) .

Refinement in SHELXL :

  • Apply restraints for flexible groups (e.g., piperazine ring) to avoid overfitting .
  • Validate with R-factor convergence (<5% Δ between R₁ and wR₂) .

Validation Tools :

  • Check for electron density outliers using ORTEP-3 .
  • Analyze hydrogen-bonding networks with Mercury software .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

Molecular Docking :

  • Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₁A, PDB ID: 7E2Z). Focus on piperazine and sulfonyl groups as key interaction sites .

Molecular Dynamics (MD) Simulations :

  • Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex (e.g., RMSD <2.0 Å indicates stable binding) .

Free Energy Calculations :

  • Apply MM-PBSA to estimate binding free energy (ΔG < −8 kcal/mol suggests high affinity) .

Basic: What structural features influence the compound’s solubility and bioavailability?

Answer:
Key factors include:

  • Polar Groups : The sulfonyl moiety enhances aqueous solubility but may reduce membrane permeability .
  • LogP Optimization : The fluorophenyl group lowers LogP (predicted LogP = 2.1 via ChemAxon), balancing solubility and lipophilicity .
  • Hydrogen Bonding : The pyrimidinone carbonyl acts as a hydrogen-bond acceptor, improving solubility in polar solvents .

Advanced: How to design SAR studies for optimizing this compound’s selectivity?

Answer:

Core Modifications :

  • Replace the 4-methoxyphenylsulfonyl group with bulkier substituents (e.g., naphthyl) to probe steric effects on target selectivity .

Piperazine Substitutions :

  • Introduce electron-withdrawing groups (e.g., nitro) on the fluorophenyl ring to alter π-π stacking interactions .

In Silico Screening :

  • Use Schrödinger’s Phase to generate analogs and predict off-target binding (e.g., dopamine vs. serotonin receptors) .

Advanced: What experimental strategies mitigate synthetic challenges (e.g., low yields in sulfonylation)?

Answer:

Reagent Optimization :

  • Use 4-methoxybenzenesulfonyl chloride in excess (1.5 equiv.) with DMAP as a catalyst to enhance reactivity .

Solvent Screening :

  • Polar aprotic solvents (e.g., DCM:DMF 3:1) improve sulfonyl group activation .

Purification Techniques :

  • Employ flash chromatography (silica gel, hexane:EtOAc 4:1) followed by recrystallization from ethanol .

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